2-(4-Propoxycyclohexyl)acetic acid
Overview
Description
2-(4-Propoxycyclohexyl)acetic acid is an organic compound with the molecular formula C11H20O3 It is a derivative of cyclohexane, featuring a propoxy group attached to the cyclohexyl ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propoxycyclohexyl)acetic acid typically involves the following steps:
Formation of the Propoxy Group: The initial step involves the alkylation of cyclohexanol with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxycyclohexanol.
Oxidation: The 4-propoxycyclohexanol is then oxidized to 4-propoxycyclohexanone using an oxidizing agent like chromium trioxide or potassium permanganate.
Formation of the Acetic Acid Moiety: The final step involves the reaction of 4-propoxycyclohexanone with bromoacetic acid in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propoxycyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(4-Propoxycyclohexyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is employed in studies investigating the biological activity of cyclohexyl derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Propoxycyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propoxy group and acetic acid moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexaneacetic acid: Lacks the propoxy group, resulting in different chemical properties and reactivity.
4-Propoxybenzoic acid: Contains a benzene ring instead of a cyclohexyl ring, leading to different biological activity and applications.
2-(4-Methoxycyclohexyl)acetic acid: Similar structure but with a methoxy group instead of a propoxy group, affecting its chemical behavior and applications.
Uniqueness
2-(4-Propoxycyclohexyl)acetic acid is unique due to the presence of both the propoxy group and the acetic acid moiety, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in medicinal chemistry, materials science, and industrial processes.
Properties
IUPAC Name |
2-(4-propoxycyclohexyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQQMHDKYBSOOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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